molecular formula C19H13N5O3 B2939518 6-Amino-5-(1,3-benzodioxol-5-ylmethylideneamino)-2-oxo-1-phenylpyrimidine-4-carbonitrile CAS No. 1159976-72-3

6-Amino-5-(1,3-benzodioxol-5-ylmethylideneamino)-2-oxo-1-phenylpyrimidine-4-carbonitrile

Cat. No. B2939518
CAS RN: 1159976-72-3
M. Wt: 359.345
InChI Key: DMERIEOSTOEQSO-UHFFFAOYSA-N
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Description

6-Amino-5-(1,3-benzodioxol-5-ylmethylideneamino)-2-oxo-1-phenylpyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C19H13N5O3 and its molecular weight is 359.345. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

A novel synthesis process involving 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives, utilizing a one-pot, three-component reaction that includes an aldehyde, malononitrile, and benzamidine hydrochloride, has been developed. This synthesis is catalyzed by magnetic nano Fe3O4 particles under solvent-free conditions, resulting in 3-amino-6-aryl-2-phenylpyrazolo[3,4-d]pyrimidine derivatives. These compounds have been tested for their antibacterial activity, showcasing the potential of such derivatives in developing new antibacterial agents (Rostamizadeh et al., 2013).

Antioxidant Properties

Research into the antioxidant activity of novel fused heterocyclic compounds derived from Tetrahydropyrimidine Derivative, such as 6-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, has been conducted. This work includes the synthesis of thiazolopyrimidines, tetrazolopyrimidine, and other derivatives, revealing significant insights into their antioxidant capabilities (Salem et al., 2015).

Green Synthesis Approaches

A sustainable, microwave-assisted synthetic scheme for the creation of 4-(benzylidene amino)-6-phenylpyrimidine-5-carbonitrile congeners highlights a green approach to chemical synthesis. This method emphasizes the reduction of organic solvent use, offering an eco-friendly alternative for the synthesis of Schiff base congeners with various pharmacological activities, including antimicrobial and anticancer properties (Karati et al., 2022).

Heterocyclic Compound Synthesis

The utility of enaminonitriles in heterocyclic synthesis has been explored through the development of new pyrazole, pyridine, and pyrimidine derivatives. This research underscores the versatility of enaminonitriles as key intermediates in the synthesis of a broad range of bioactive heterocycles, demonstrating their potential in drug discovery and medicinal chemistry applications (Fadda et al., 2012).

properties

IUPAC Name

6-amino-5-(1,3-benzodioxol-5-ylmethylideneamino)-2-oxo-1-phenylpyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O3/c20-9-14-17(22-10-12-6-7-15-16(8-12)27-11-26-15)18(21)24(19(25)23-14)13-4-2-1-3-5-13/h1-8,10H,11,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INANEOQKZDNMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=C(N(C(=O)N=C3C#N)C4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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